molecular formula C5H7F2NO B1446892 N-(3,3-difluorocyclobutyl)formamide CAS No. 1355328-30-1

N-(3,3-difluorocyclobutyl)formamide

Cat. No.: B1446892
CAS No.: 1355328-30-1
M. Wt: 135.11 g/mol
InChI Key: OESOERHHZBRGAS-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a formamide group, making it a valuable entity for research and industrial purposes.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)formamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)formamide typically involves the reaction of 3,3-difluorocyclobutanone with formamide under specific conditions. One common method includes the use of an aprotic solvent and a tertiary amine base to facilitate the reaction . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutyl compounds .

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    3,3-difluorocyclobutanone: A precursor in the synthesis of N-(3,3-difluorocyclobutyl)formamide.

    N-(3,3-difluorocyclobutyl)isonitrile: An intermediate in the synthesis of pharmaceutical compounds.

Uniqueness

This compound is unique due to its specific combination of a cyclobutyl ring with two fluorine atoms and a formamide group. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESOERHHZBRGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355328-30-1
Record name N-(3,3-Difluorocyclobutyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355328301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,3-Difluorocyclobutyl)formamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2SY27FKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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